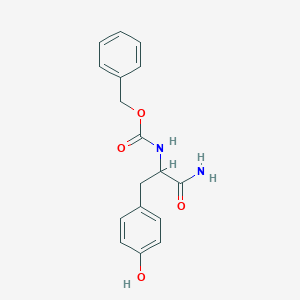

Z-Lys(Ac)-NH2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

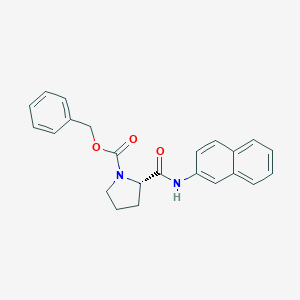

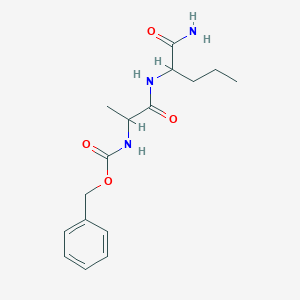

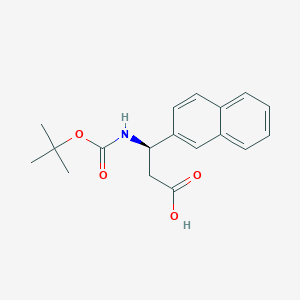

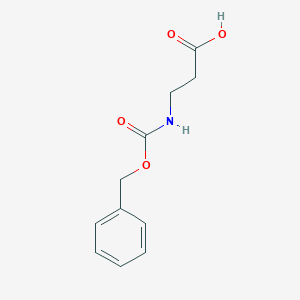

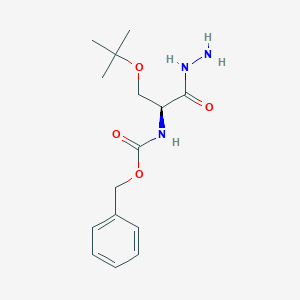

Z-Lys(Ac)-NH2 is a chemical compound with the CAS Number: 218938-54-6 and a molecular weight of 321.38 . Its IUPAC name is benzyl (1S)-5-(acetylamino)-1-(aminocarbonyl)pentylcarbamate .

Synthesis Analysis

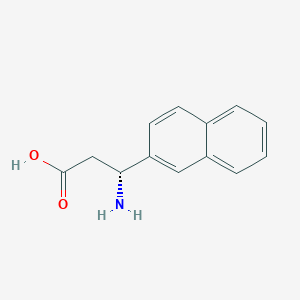

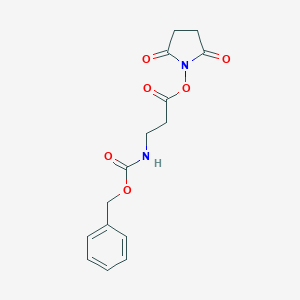

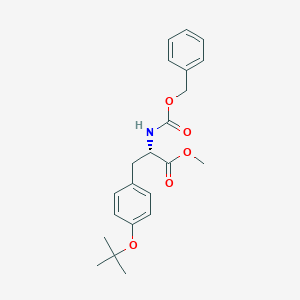

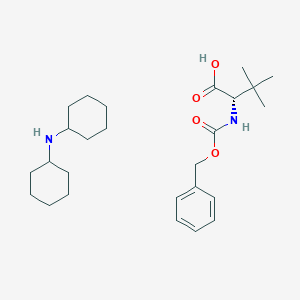

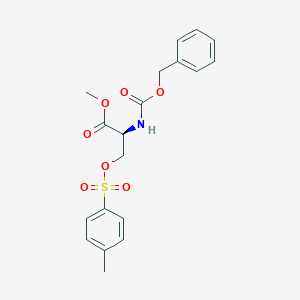

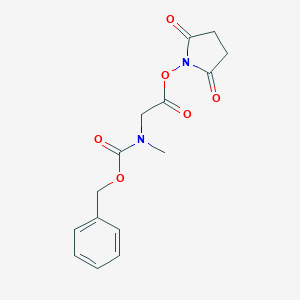

The synthesis of Z-Lys(Ac)-NH2 involves several steps. For instance, the Fmoc-labeled peptide substrate (Fmoc-Lys-Lys(Ac)-LeuNH2) can be synthesized by classical Fmoc solid-phase peptide synthesis . Another method involves starting with [Lys(Boc)]2 Cu, reacting it with 8-quinolinol first, and then adding benzyl N-succinimidyl carbonate, prepared in situ .Molecular Structure Analysis

The molecular structure of Z-Lys(Ac)-NH2 is represented by the linear formula C16H23N3O4 . The InChI code for this compound is 1S/C16H23N3O4/c1-12(20)18-10-6-5-9-14(15(17)21)19-16(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3,(H2,17,21)(H,18,20)(H,19,22)/t14-/m0/s1 .Chemical Reactions Analysis

Z-Lys(Ac)-NH2 is involved in various biochemical reactions. For instance, it is used in in vitro assays to detect Histone Deacetylase (HDAC) activity . HDACs are enzymes that play a key role in the regulation of numerous genes and proteins by controlling the reversible acetylation status of the 3-amino groups of lysine residues .科学研究应用

生物医学应用和材料科学

生物可降解聚合物的合成

邓等人(2009年)的研究专注于使用L-苯丙氨酸和L-赖氨酸创建一类新的具有侧链胺基团的生物可降解聚(酯胺)(PEAs)。这些PEAs源自Z-Lys(Ac)-NH2,具有在细胞增殖方面优于传统材料的潜在应用,尤其在生物医学和药理学领域(Deng, Wu, Reinhart-King, & Chu, 2009)。

蛋白质共轭

山口等人(2016年)探讨了将源自Z-Lys(Ac)-NH2的双功能合成氨基酸并入蛋白质以创建化学和光诱导共轭物的方法。这种方法可以实现多功能蛋白质共轭,有助于开发靶向治疗和诊断(Yamaguchi et al., 2016)。

抗菌肽

抗菌肽的开发

三泽等人(2017年)的研究突出了设计基于赖氨酸的两性非肽九肽,形成稳定的α螺旋结构,并对革兰氏阴性细菌表现出强大的活性。这些肽包括对Z-Lys(Ac)-NH2结构的修饰,展示了它们在开发新的抗菌剂方面的潜力(Misawa et al., 2017)。

环境应用

氨氮去除吸附剂

一种新型介孔沸石活性炭复合材料(Z-AC),可能与Z-Lys(Ac)-NH2的结构或化学功能类似,展示了对水溶液中的氨氮和亚甲基蓝具有有效吸附能力。这表明了它在环境清洁和水处理应用中的潜力(Wang et al., 2018)。

氨基酸的荧光检测

董等人(2020年)研究了金属-有机框架(MOFs)在检测水介质中的赖氨酸等氨基酸的作用。尽管与Z-Lys(Ac)-NH2间接相关,但这项研究突显了该化学物质在开发对生物分子敏感和选择性传感器方面的相关性(Dong et al., 2020)。

作用机制

Target of Action

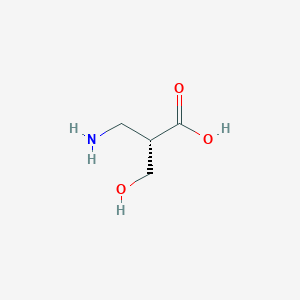

Z-Lys(Ac)-NH2, also known as Nα-Cbz-L-lysine, is primarily targeted towards histone deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . This compound is also a substrate for cathepsin B , a cysteine protease known to play a role in protein degradation .

Mode of Action

Z-Lys(Ac)-NH2 interacts with its targets by serving as a substrate . In the case of HDACs, it undergoes deacetylation , a process where an acetyl group is removed from the compound . For cathepsin B, it undergoes hydrolysis , a reaction that breaks down the compound by adding water .

Biochemical Pathways

The action of Z-Lys(Ac)-NH2 primarily affects the acetylation state of histones, which is a key process in the regulation of gene expression . By serving as a substrate for HDACs, it influences the balance between acetylation and deacetylation, thereby affecting the structure of the chromatin and the accessibility of the DNA for transcription .

Result of Action

The deacetylation of Z-Lys(Ac)-NH2 by HDACs can lead to changes in gene expression, as the removal of acetyl groups allows the histones to bind more tightly to the DNA, reducing the accessibility of the DNA for transcription . The hydrolysis of this compound by cathepsin B contributes to protein degradation .

属性

IUPAC Name |

benzyl N-[(2S)-6-acetamido-1-amino-1-oxohexan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-12(20)18-10-6-5-9-14(15(17)21)19-16(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3,(H2,17,21)(H,18,20)(H,19,22)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZAFYSRHSRTDI-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Lys(Ac)-NH2 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)